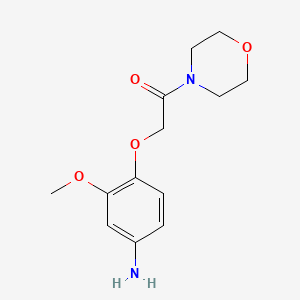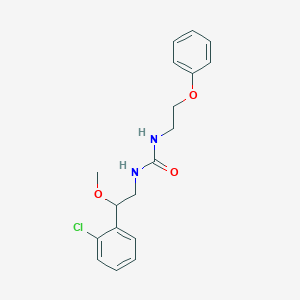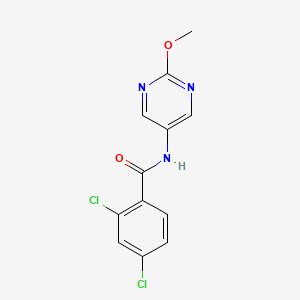
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide, commonly known as TCEB1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the elongin Cullin-SOCS box protein (ECS) ubiquitin ligase complex, which plays a crucial role in the regulation of protein degradation pathways. The purpose of
Scientific Research Applications
Enzyme Inhibition
One notable application of related sulfonamide derivatives is in the inhibition of carbonic anhydrase (CA) isoenzymes. Compounds similar in structure have been shown to exhibit nanomolar half maximal inhibitory concentration (IC50) values against multiple CA isoenzymes, indicating potent inhibitory effects. This property makes such compounds valuable in studying enzyme kinetics and potential therapeutic applications where enzyme inhibition is desired (Supuran, Maresca, Gregáň, & Remko, 2013).
Material Science
In material science, benzazole derivatives, which share a core structural motif with the compound , have been employed as rubber chemicals, serving as accelerators or antioxidants in rubber vulcanization processes. These derivatives' performance in rubber depends on the nature of the key heteroatom present in the azole ring, highlighting the compound's potential utility in developing novel materials with improved properties (Khanra, Adhikari, & Maiti, 1993).
Pharmaceutical Research
In pharmaceutical research, derivatives have been synthesized for potential anticancer applications. For instance, new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides were prepared and showed promise in anticancer activity screening. This indicates that similar compounds could be valuable in the search for new anticancer agents, leveraging their structural features for therapeutic effect (Horishny et al., 2020).
Chemical Synthesis
In chemical synthesis, related sulfonamide compounds have been employed in the development of novel synthesis methodologies for heterocyclic compounds. For example, bromoethylsulfonium salt reactions with amino alcohols or thiols have been used to synthesize morpholines, benzoxazepines, and other 1,4-heterocyclic compounds, highlighting the utility of such compounds in facilitating synthetic processes (Yar, McGarrigle, & Aggarwal, 2009).
Surface Chemistry
In surface chemistry, X-ray photoelectron spectroscopy (XPS) analysis of membranes activated with di-(2-ethylhexyl) phosphoric acid has been performed to understand the chemical bonding nature between the carrier and the membrane top layer. This research provides insights into the interactions at the molecular level, which are crucial for designing better filtration and separation technologies (Ariza et al., 2000).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-2-19(15-7-12-26(21,22)13-15)17(20)14-3-5-16(6-4-14)27(23,24)18-8-10-25-11-9-18/h3-6,15H,2,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFSHVOOXDVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)



